molecular formula C12H19N3O4 B2454607 3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid CAS No. 796845-68-6

3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B2454607
CAS No.: 796845-68-6
M. Wt: 269.301
InChI Key: HWSIBFRGHAELHY-UHFFFAOYSA-N
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Description

3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pyrazole ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic reagents like amines or alcohols can be used under basic conditions to replace the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation can produce various oxides depending on the oxidizing agent.

Scientific Research Applications

3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its ability to act as a protected amino acid derivative. The Boc group provides stability during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of peptide bonds or other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazol-5-yl)propanoic acid is unique due to its pyrazole ring structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry applications.

Properties

IUPAC Name

3-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-8-7-13-15(4)9(8)5-6-10(16)17/h7H,5-6H2,1-4H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSIBFRGHAELHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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